molecular formula C27H22FN3O3 B2980223 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 872198-39-5

3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2980223
CAS No.: 872198-39-5
M. Wt: 455.489
InChI Key: MCEDRXVODBVVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused heterocyclic core incorporating pyrazole and quinoline moieties. The structure includes a 1,4-dioxane ring fused to the quinoline system (positions 8,9), a 4-ethoxyphenyl substituent at position 3, and a 4-fluorobenzyl group at position 5. Although direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest relevance in medicinal chemistry due to pyrazoloquinolines’ known roles as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

14-(4-ethoxyphenyl)-17-[(4-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O3/c1-2-32-20-9-5-18(6-10-20)26-22-16-31(15-17-3-7-19(28)8-4-17)23-14-25-24(33-11-12-34-25)13-21(23)27(22)30-29-26/h3-10,13-14,16H,2,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEDRXVODBVVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazoloquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step may involve the use of ethoxybenzene derivatives and suitable coupling reagents.

    Addition of the fluorobenzyl group: This can be accomplished through nucleophilic substitution reactions using fluorobenzyl halides.

    Formation of the dioxino ring: This step may involve the cyclization of dihydroxy compounds with appropriate reagents.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: Research is conducted to understand the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Biological Studies: The compound is used in studies to investigate its effects on various biological pathways and targets, including its potential as an inhibitor or activator of specific enzymes or receptors.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-c]quinoline derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
3-(4-Ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (Target) Likely C₂₇H₂₂FN₃O₃* - 4-Ethoxyphenyl (3)
- 4-Fluorobenzyl (5)
- 1,4-Dioxane (8,9)
~453.5 (estimated) High lipophilicity due to ethoxy and benzyl groups; dioxane ring may enhance solubility .
3-(4-Ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline C₂₇H₂₂FN₃O₂ - 4-Ethylphenyl (3)
- 2-Fluorobenzyl (5)
439.49 Ethyl group reduces polarity vs. ethoxy; 2-fluorine may sterically hinder interactions.
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline C₂₇H₂₂FN₃O₂ - 4-Ethylphenyl (3)
- 3-Fluorobenzyl (5)
439.49 3-Fluorine offers balanced electronic effects; similar lipophilicity to .
3-(4-Ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline C₂₇H₂₄FN₃O₂ - 4-Ethoxyphenyl (3)
- 4-Methoxybenzyl (5)
- 8-Fluoro
427.5 Methoxy group increases polarity; 8-fluoro may alter π-stacking in binding pockets.
8-Ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline C₂₈H₂₆N₃O₂ - 4-Methoxyphenyl (3)
- 3-Methylbenzyl (5)
- 8-Ethoxy
436.5 (estimated) Methyl and ethoxy groups enhance metabolic stability; steric bulk from 3-methyl may limit binding.

Notes:

  • Substituent Position Effects : The fluorine position on the benzyl group (2-, 3-, or 4-) influences electronic distribution and steric interactions. For example, 4-fluorobenzyl (target compound) maximizes electronic effects without steric hindrance, whereas 2-fluorobenzyl () may reduce binding affinity due to proximity to the core .
  • Dioxane Ring: The 8,9-dihydro-5H-[1,4]dioxino moiety in the target compound and analogs () introduces rigidity and may improve aqueous solubility compared to non-fused derivatives .

Biological Activity

The compound 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a novel synthetic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

  • Molecular Formula : C23_{23}H24_{24}F1_{1}N2_{2}O3_{3}
  • Molecular Weight : 394.45 g/mol

The compound features a dioxino core fused with a pyrazoloquinoline structure, which is known to influence its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this structure exhibit significant anticancer activity. For instance, studies have shown that derivatives containing dioxino and pyrazolo structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Mechanism of Action :
    • The compound may exert its effects through the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
    • It has been suggested that such compounds can act as inhibitors of specific enzymes involved in DNA repair mechanisms, thus enhancing the efficacy of chemotherapeutic agents.
  • Case Studies :
    • A study demonstrated that a related compound significantly inhibited the growth of breast cancer cells with BRCA mutations, showcasing its potential in targeting specific cancer types (PubMed ID: 26652717) .
    • Another investigation highlighted the ability of similar pyrazoloquinoline derivatives to induce apoptosis in leukemia cells by activating caspase pathways.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this class of compounds have shown promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

  • In Vitro Studies :
    • Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at micromolar concentrations.
    • The presence of fluorine in the structure may enhance lipophilicity, improving membrane penetration.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects associated with this compound class. These effects may be attributed to antioxidant properties and modulation of neuroinflammatory responses.

  • Research Findings :
    • Animal models have shown that similar compounds can reduce oxidative stress markers in neural tissues.
    • The ability to cross the blood-brain barrier could position these compounds as candidates for treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of DNA repairPubMed ID: 26652717
AntimicrobialDisruption of cell membranesInternal studies
NeuroprotectiveAntioxidant activityOngoing research

Q & A

Q. What are the recommended synthetic routes for this compound, and how can structural purity be ensured?

Methodological Answer: The compound’s fused pyrazoloquinoline core can be synthesized via condensation reactions using 2,4-dichloroquinoline derivatives as starting materials. For example, 2,4-dichloroquinoline-3-carbonitrile (a precursor in ) undergoes nucleophilic substitution with ethoxyphenyl and fluorobenzyl groups. Key steps include:

  • Step 1: Alkylation of the quinoline nitrogen with 4-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃/DMF, 80°C) .
  • Step 2: Cyclization via a dioxane ring formation using ethylene glycol and acid catalysis .
  • Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via 1^1H/13^13C NMR (compare with reference spectra in ) .

Q. How should researchers characterize the compound’s electronic environment and substituent effects?

Methodological Answer:

  • Spectroscopic Analysis: Combine 1^1H NMR (e.g., δ 3.87 ppm for methoxy groups in ) and UV-Vis spectroscopy (λmax ~300–350 nm for quinoline π→π* transitions) .
  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions, particularly at the ethoxyphenyl and fluorobenzyl substituents, which influence bioactivity .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 4-fluorobenzyl group under steric hindrance?

Methodological Answer:

  • Parameter Screening: Use a Design of Experiments (DoE) approach to test variables:
    • Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂ for cross-coupling) .
    • Outcome: achieved ~70% yield using K₂CO₃ in DMF at 80°C for analogous pyrazoloquinoline syntheses .
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane) to isolate the fluorobenzyl-substituted intermediate .

Q. How to resolve contradictions in biological activity data across in vitro and in vivo studies?

Methodological Answer:

  • QSAR Analysis: Build a quantitative structure-activity relationship model using descriptors like logP, molar refractivity, and electrostatic potential ( highlights QSAR for bioactivity optimization) .
  • Metabolic Stability Testing: Compare microsomal half-life (human/rat liver microsomes) to identify pharmacokinetic discrepancies. Adjust the dioxane ring’s lipophilicity via substituent modifications .

Q. What strategies enhance the stability of the dioxane ring under physiological conditions?

Methodological Answer:

  • Ring Modification: Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the dioxane ring’s 8-position to reduce hydrolysis susceptibility (analogous to ’s oxazinoquinoline stability studies) .
  • Crystallography: Confirm conformational rigidity via X-ray diffraction (as in ’s quinoline derivatives) .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating the compound’s enzyme inhibition potential?

Methodological Answer:

  • Assay Parameters:
    • Use recombinant kinases (e.g., EGFR or CDK2) with ATP-Glo™ luminescence detection.
    • Include positive controls (e.g., staurosporine) and triplicate measurements to minimize variability .
  • Data Interpretation: Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across enzyme isoforms .

Q. What statistical methods address batch-to-batch variability in synthetic yields?

Methodological Answer:

  • Multivariate Analysis: Use Principal Component Analysis (PCA) to identify critical factors (e.g., reagent purity, humidity) affecting yield .
  • Process Validation: Implement ICH Q2(R1) guidelines for method reproducibility, including intermediate precision testing across three batches .

Contradiction Analysis

Q. How to reconcile conflicting spectral data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

  • Isotopic Labeling: Synthesize 15^{15}N/13^{13}C-labeled analogs to resolve overlapping signals (as in ’s NMR assignments) .
  • Dynamic NMR: Perform variable-temperature 1^1H NMR to detect conformational exchange broadening (e.g., rotameric fluorobenzyl groups) .

Structural Modifications for Target-Specific Applications

Q. What substituent modifications improve blood-brain barrier (BBB) penetration for neurotargets?

Methodological Answer:

  • Computational Prediction: Use the BBB Score (ADMET Predictor™) to guide substitutions. For example, replace ethoxyphenyl with a 3,5-difluorophenyl group to enhance passive diffusion .
  • In Vivo Validation: Conduct cassette dosing in rodents with LC-MS/MS quantification of brain/plasma ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.